Selectivity Over Human c20S Proteasome vs. Non-Selective Clinical Inhibitors
Proteasome-IN-6 (J-80) exhibits a 90-fold selectivity for the P. falciparum β5 subunit (IC50 22.4 nM) over the human β5 subunit, a critical safety differentiator. In contrast, the clinically approved proteasome inhibitors bortezomib, carfilzomib, and marizomib are potent but lack Pf20S selectivity [1]. This selectivity profile is confirmed by cryo-EM structural analysis, which elucidates the specific binding mode of J-80 to the parasitic proteasome [2]. Furthermore, in another assay context, J-80 demonstrated a 177-fold selectivity for Pf20S β5 over human c20S β5, reinforcing its targeted design [3].
| Evidence Dimension | Selectivity ratio (human β5 IC50 / P. falciparum β5 IC50) |
|---|---|
| Target Compound Data | 90-fold (or 177-fold) selectivity for Pf20S β5 over human c20S β5 |
| Comparator Or Baseline | Bortezomib, Carfilzomib, Marizomib: Lack Pf20S selectivity (no significant fold-difference reported) |
| Quantified Difference | Proteasome-IN-6 is highly selective (>90-fold) for parasite proteasome; comparators are non-selective. |
| Conditions | In vitro biochemical assay using recombinant Pf20S and human c20S proteasomes; IC50 measurement. |
Why This Matters
This selectivity ensures experimental results reflect parasite-specific proteasome inhibition, avoiding cytotoxic off-target effects from human proteasome inhibition, which is crucial for in vivo disease models.
- [1] Almaliti, J., Fajtová, P., Calla, J., et al. (2025). Recombinant proteasome provides new avenues for anti-malarial drug development. bioRxiv, 2025.08.13.670186. View Source
- [2] Almaliti, J., Fajtová, P., Calla, J., et al. (2025). Recombinant proteasome provides new avenues for anti-malarial drug development. bioRxiv, 2025.08.13.670186. (Cryo-EM data) View Source
- [3] Almaliti, J., Fajtová, P., et al. (2023). Development of Potent and Highly Selective Epoxyketone-Based Plasmodium Proteasome Inhibitors. Chemistry – A European Journal, 29(16), e202203958. View Source
